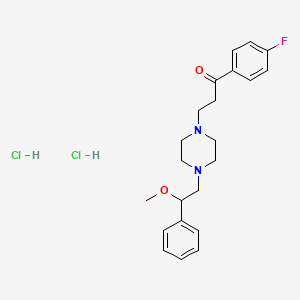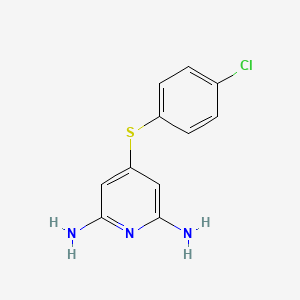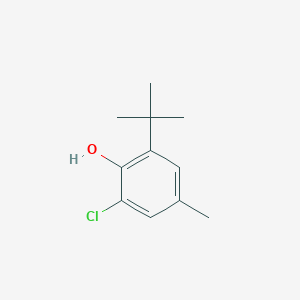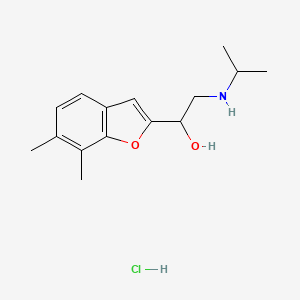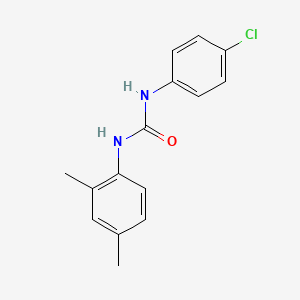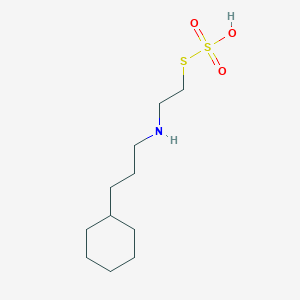
Ethanethiol, 2-(3-cyclohexylpropyl)amino-, hydrogen sulfate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2-(3-cyclohexylpropyl)amino-, hydrogen sulfate (ester) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an ethanethiol group, a cyclohexylpropylamino group, and a hydrogen sulfate ester. It is used in various scientific and industrial applications due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(3-cyclohexylpropyl)amino-, hydrogen sulfate (ester) typically involves the reaction of ethanethiol with 2-(3-cyclohexylpropyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.
化学反応の分析
Types of Reactions
Ethanethiol, 2-(3-cyclohexylpropyl)amino-, hydrogen sulfate (ester) undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted amino derivatives.
科学的研究の応用
Ethanethiol, 2-(3-cyclohexylpropyl)amino-, hydrogen sulfate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethanethiol, 2-(3-cyclohexylpropyl)amino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate
- Ethanethiol, 2-isopropylamino-, hydrogen sulfate
Uniqueness
Ethanethiol, 2-(3-cyclohexylpropyl)amino-, hydrogen sulfate (ester) is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexylpropylamino group imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
CAS番号 |
21208-95-7 |
|---|---|
分子式 |
C11H23NO3S2 |
分子量 |
281.4 g/mol |
IUPAC名 |
3-(2-sulfosulfanylethylamino)propylcyclohexane |
InChI |
InChI=1S/C11H23NO3S2/c13-17(14,15)16-10-9-12-8-4-7-11-5-2-1-3-6-11/h11-12H,1-10H2,(H,13,14,15) |
InChIキー |
NIFFJRXDUVHOFH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CCCNCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


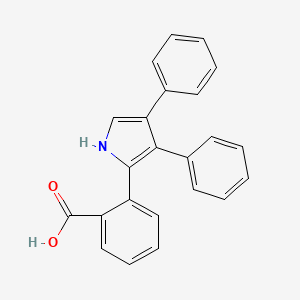
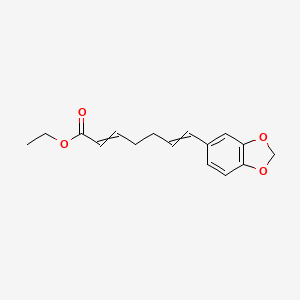
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
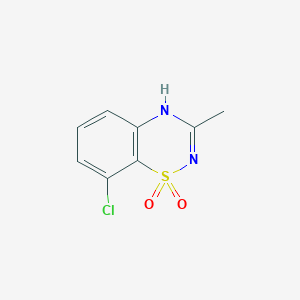
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
